Tropine acetate hydrochloride
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Overview
Description
Tropine acetate hydrochloride is a chemical compound belonging to the class of tropane alkaloids. Tropane alkaloids are naturally occurring compounds found in various plant species, particularly in the Solanaceae family. These compounds are known for their pharmacological properties and have been used in medicine for centuries. This compound, in particular, is a derivative of tropine, which is a bicyclic organic compound with a nitrogen atom in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tropine acetate hydrochloride typically involves the esterification of tropine with acetic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of hydrochloric acid as a catalyst to facilitate the esterification process. The general steps are as follows:
Esterification: Tropine is reacted with acetic acid in the presence of hydrochloric acid to form tropine acetate.
Formation of Hydrochloride Salt: The resulting tropine acetate is then treated with hydrochloric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Tropine acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new functionalized tropine derivatives.
Scientific Research Applications
Tropine acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various tropane derivatives and as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic uses, including its anticholinergic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of tropine acetate hydrochloride involves its interaction with muscarinic acetylcholine receptors. As an anticholinergic agent, it blocks the action of acetylcholine, a neurotransmitter, at these receptors. This inhibition leads to various physiological effects, such as reduced secretion of saliva and mucus, relaxation of smooth muscles, and dilation of pupils. The molecular targets include the muscarinic receptors in the central and peripheral nervous systems.
Comparison with Similar Compounds
Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Scopolamine: Known for its use in treating motion sickness and nausea.
Cocaine: A stimulant with a different pharmacological profile but similar structural features.
Uniqueness
Tropine acetate hydrochloride is unique in its specific esterification with acetic acid, which imparts distinct chemical and pharmacological properties. Unlike atropine and scopolamine, which are more commonly used in clinical settings, this compound is primarily used in research and industrial applications.
Properties
CAS No. |
25129-25-3 |
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Molecular Formula |
C10H18ClNO2 |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2;/h8-10H,3-6H2,1-2H3;1H |
InChI Key |
ZGVUNVOYBBLNBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2CCC(C1)N2C.Cl |
Origin of Product |
United States |
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